1-Acryloylpiperidin-4-one

Description

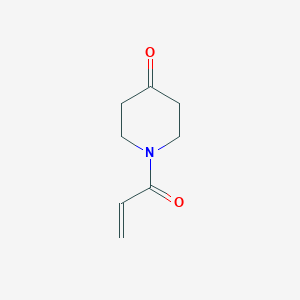

1-Acryloylpiperidin-4-one is a piperidone derivative featuring an acryloyl group at the N1 position of the piperidin-4-one scaffold. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing cytotoxic agents targeting malignant cells . Its synthesis involves the acylation of 4-piperidone with acryloyl chloride under basic conditions, yielding a high purity product with an impressive 91% yield . The acryloyl moiety introduces α,β-unsaturated carbonyl reactivity, enabling participation in Michael addition or thiol conjugation reactions, which is exploited in drug design to enhance bioactivity or enable covalent binding .

Properties

CAS No. |

79404-69-6 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

1-prop-2-enoylpiperidin-4-one |

InChI |

InChI=1S/C8H11NO2/c1-2-8(11)9-5-3-7(10)4-6-9/h2H,1,3-6H2 |

InChI Key |

XUZOTORSRZQIJN-UHFFFAOYSA-N |

SMILES |

C=CC(=O)N1CCC(=O)CC1 |

Canonical SMILES |

C=CC(=O)N1CCC(=O)CC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

1-Acryloylpiperidin-4-one vs. 1-Acetylpiperidin-4-amine ()

- Structural Differences : The acetyl group in 1-acetylpiperidin-4-amine replaces the acryloyl group, and the 4-position is substituted with an amine instead of a ketone.

- Synthesis: 1-Acetylpiperidin-4-amine requires acetylation of 4-aminopiperidine, differing from the acryloylation pathway used for this compound.

This compound vs. 1-Cyclohexylpiperidin-4-one ()

- Structural Differences : The cyclohexyl group introduces bulkier hydrophobic character compared to the planar acryloyl substituent.

- Applications : 1-Cyclohexylpiperidin-4-one is utilized in organic synthesis but lacks the α,β-unsaturated motif critical for covalent inhibition or thiol conjugation, limiting its utility in targeted therapies .

This compound vs. N-(2-Isocyanoethyl)acrylamide ()

- Synthetic Efficiency: this compound is synthesized with a 91% yield, significantly higher than the 51% yield for N-(2-isocyanoethyl)acrylamide.

- Reactivity: Both compounds contain acryloyl groups, but the isocyanoethyl group in the latter introduces additional functional complexity for multicomponent reactions .

Cytotoxicity in Malignant Cells ()

This compound derivatives (e.g., compounds 3a–e) exhibit selective cytotoxicity against malignant cells. For example:

| Compound | IC₅₀ (μM) | Selectivity Index (Cancer vs. Normal Cells) |

|---|---|---|

| 3a (4-methoxy) | 1.2 | >10 |

| 3b (4-chloro) | 0.8 | >15 |

| 3c (3-nitro) | 2.5 | >5 |

In contrast, non-acryloylated analogs (e.g., series 1) show reduced potency (IC₅₀ > 10 μM), highlighting the critical role of the acryloyl group in enhancing cytotoxicity .

Antimicrobial and Anti-Inflammatory Activity ()

Piperidin-4-one derivatives with acetyl or arylidene substituents (e.g., 1-acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one) demonstrate moderate antimicrobial activity (MIC = 8–32 μg/mL against S. aureus).

Physicochemical Properties

| Compound | Molecular Weight | LogP | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 169.19 | 0.98 | 12.5 (DMSO) | Not reported |

| 1-Acetylpiperidin-4-amine | 156.21 | 0.45 | 24.3 (Water) | 98–100 |

| 1-Cyclohexylpiperidin-4-one | 195.29 | 2.31 | 1.8 (DMSO) | 45–47 |

The acryloyl group in this compound balances moderate hydrophobicity (LogP ~1) with sufficient solubility for in vitro assays, whereas the cyclohexyl analog’s high LogP may limit aqueous compatibility .

Key Research Findings

- Synthetic Versatility : this compound’s acryloyl group enables facile conjugation with thiols (e.g., mesna) or aldehydes, generating derivatives with tunable bioactivity .

- Selective Cytotoxicity : Derivatives bearing electron-withdrawing substituents (e.g., 4-chloro) exhibit superior cancer cell selectivity, likely due to enhanced electrophilicity and target engagement .

- Limitations: The compound’s α,β-unsaturated carbonyl group may confer off-target reactivity, necessitating structural optimization to minimize toxicity in normal cells .

Q & A

Q. Table 1. Spectral Reference Data for this compound

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 6.4–6.1 (m, acryloyl CH₂), δ 3.8 (m, piperidinone CH₂) | |

| ¹³C NMR | δ 200.2 (C=O), δ 165.5 (acryloyl C=O) | |

| IR (neat) | 1715 cm⁻¹ (C=O stretch) |

Q. Table 2. Common Contaminants in Synthesis and Mitigation Strategies

| Contaminant | Source | Mitigation |

|---|---|---|

| Unreacted piperidin-4-one | Incomplete acylation | Extend reaction time; excess acryloyl chloride |

| Hydrolysis byproducts | Moisture exposure | Use molecular sieves; anhydrous conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.